Acetyl iodide
Description
Historical Development and Significance of Acetyl Iodide Chemistry
The history of this compound is intrinsically linked to the development of major industrial processes for the production of acetic acid. Its significance grew substantially with the advent of the Monsanto and Cativa processes, which are dominant methods for acetic acid synthesis. In these processes, this compound is a key intermediate, formed through the carbonylation of methyl iodide. wikipedia.org Although its reactive nature makes it less common for direct use in small-scale laboratory synthesis, its role in these industrial applications underscores its importance in the broader field of chemistry. Early research also explored its synthesis, for instance, by reacting isopropenyl acetate (B1210297) with hydrogen iodide. google.com
The significance of this compound also extends to its utility as an acetylating agent. cymitquimica.com The carbon-iodine bond in this compound has a low bond dissociation energy, and iodide is an excellent leaving group, which theoretically makes it a powerful acetylating agent. researchgate.net This property is leveraged in various organic syntheses. Furthermore, its reactions have been a subject of study, revealing unique reactivity patterns compared to other acyl halides. For instance, its reaction with carboxylic acids results in an exchange to form the corresponding acyl iodides and acetic acid, a convenient route for the synthesis of other acyl iodides. researchgate.netepa.gov
Overview of Key Research Areas in this compound Investigations
Research involving this compound is diverse, spanning several key areas of chemical science.
Organic Synthesis: A primary area of investigation is its application as a reagent in organic synthesis. It is utilized for the introduction of the acetyl group into various organic molecules. cymitquimica.comchemimpex.com This includes its use in Friedel-Crafts acylation to introduce an acetyl group into aromatic rings and its reaction with alcohols to form esters. ontosight.ai Research has also delved into its reactions with a variety of other functional groups, including ethers, sulfides, disulfides, and thiols, leading to the formation of various organic products. researchgate.netresearchgate.net
Catalysis: this compound is a critical intermediate in large-scale catalytic processes for acetic acid production, namely the Monsanto and Cativa processes. wikipedia.orglibretexts.orglibretexts.org In these rhodium-catalyzed and iridium-catalyzed systems, respectively, this compound is generated in situ and plays a central role in the catalytic cycle. libretexts.orglibretexts.org The efficiency of these processes has spurred ongoing research into the underlying mechanisms and potential improvements.
Photodissociation Dynamics: The photochemistry of this compound has been another area of research interest. Studies using photofragment spectroscopy have investigated its dissociation dynamics upon exposure to ultraviolet light. aip.org This research provides fundamental insights into the bond-breaking processes and the energy distribution among the resulting fragments. aip.org
Thermochemistry: The thermodynamic properties of this compound have been determined through various experimental methods. nist.govnist.gov These studies provide crucial data on its heat of formation and reaction enthalpies, which are essential for understanding and predicting its chemical behavior. nist.govnist.gov
Detailed Research Findings
This compound's reactivity has been the subject of numerous research investigations, leading to a deeper understanding of its chemical behavior.
Reactions with Various Functional Groups
| Reactant | Product(s) | Observations |
| Urea (B33335) and derivatives | N-substituted products | This compound reacts to form N-acetyl derivatives. researchgate.net |
| Thiourea (B124793) and derivatives | S- or N-acetyl derivatives | The product depends on temperature and the structure of the sulfur compound. researchgate.net |
| Aliphatic thiols | Ethanethioates | The reaction is influenced by the thiol's acidity and steric factors. researchgate.netresearchgate.net |
| Benzenethiol (B1682325) | Diphenyl disulfide | This compound oxidizes benzenethiol. researchgate.net |
| Dialkyl sulfides | Alkyl ethanethioates and alkyl iodides | The reaction proceeds via cleavage of the S-C bond. researchgate.net |
| Dialkyl disulfides | Ethanethioates and organylsulfenyl iodides | The reaction involves cleavage of the S-S bond. researchgate.net |
| Vinyl ethers | Varies depending on the ether | Cleavage of C-O bonds occurs, with the specific products depending on the structure of the vinyl ether. researchgate.net |
| Monocarboxylic acids | Corresponding acyl iodides and acetic acid | An exchange reaction occurs, in contrast to the behavior of acyl chlorides. researchgate.net |
| Phthalic acid | Acetic acid and phthalic anhydride (B1165640) | A specific reaction leading to anhydride formation. researchgate.net |
| Oxalic acid | Acetic acid, carbon monoxide, and iodine | A decomposition reaction occurs. researchgate.net |
Role in Industrial Catalysis
In the Monsanto process for acetic acid production, this compound is a key intermediate within the catalytic cycle. libretexts.orglibretexts.org
Catalytic Cycle of the Monsanto Process
The diagram illustrates the central role of this compound in the rhodium-catalyzed carbonylation of methanol (B129727).
Photodissociation
Photofragment spectroscopy studies at 266 nm have revealed a two-step dissociation process for this compound. aip.org
Initial Dissociation: The molecule absorbs a photon, leading to the rapid cleavage of the C-I bond (on the order of 10⁻¹³ seconds) to produce an iodine atom and a highly internally excited acetyl radical. aip.org
Secondary Decomposition: The acetyl radical, which is found to be relatively long-lived (around 10⁻¹¹ seconds), subsequently decomposes into carbon monoxide (CO) and a methyl radical (CH₃). aip.org
This research provides valuable data on the dynamics of unimolecular decay and energy partitioning in photochemical reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
acetyl iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO/c1-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJTGQWLAUGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO | |
| Record name | ACETYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060141 | |
| Record name | Acetyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin., Colorless, fuming liquid with a pungent odor that turns brown on contact with air; [CAMEO] | |
| Record name | ACETYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.4 [mmHg] | |
| Record name | Acetyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-02-8 | |
| Record name | ACETYL IODIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl iodide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL3KV9I1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Acetyl Iodide
Conventional Laboratory Synthesis of Acetyl Iodide
Conventional methods for synthesizing this compound in a laboratory setting typically involve the conversion of acetic acid derivatives using iodinating agents or halide exchange reactions.
One established route to this compound is the reaction of acetic acid with phosphorus oxyiodide (POI₃). ontosight.ai This method is analogous to the more common preparations of other acyl halides, such as acetyl chloride, which can be formed by reacting acetic acid with reagents like phosphorus trichloride (B1173362) or phosphorus pentachloride. google.comgoogleapis.com The reaction involves the direct conversion of the carboxylic acid group to the acyl halide. In a similar vein, this compound exhibits exchange reactions with other carboxylic acids, yielding the corresponding acyl iodide and acetic acid. researchgate.net
A widely used and convenient laboratory method for preparing this compound is through a halide exchange reaction, often referred to as an acyl Finkelstein reaction. This involves the reaction of acetyl chloride with an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI). ontosight.aiclockss.org The reaction with KI in a suitable solvent provides a direct route to this compound. ontosight.ai
Recent studies have demonstrated the utility of generating this compound in situ from acetyl chloride and sodium iodide. clockss.org This approach was successfully employed to promote a Nazarov-type cyclization, where the higher reactivity of the in situ-formed this compound, compared to acetyl chloride, was crucial for the reaction's success. clockss.org This highlights the preparative advantage of this method for generating a highly reactive reagent directly in the reaction mixture.
Table 1: Conventional Synthesis Methods for this compound
| Method | Reactants | Key Reagents | Typical Products | Citation(s) |
|---|---|---|---|---|
| From Carboxylic Acid | Acetic Acid | Phosphorus Oxyiodide (POI₃) | This compound | ontosight.ai |
| Halide Exchange | Acetyl Chloride | Potassium Iodide (KI) | This compound, Potassium Chloride | ontosight.ai |
| In Situ Halide Exchange | Acetyl Chloride | Sodium Iodide (NaI) | This compound, Sodium Chloride | clockss.org |
Synthesis from Acetic Acid and Phosphorus Oxyiodide
Advanced and Catalytic Synthesis of this compound
Beyond conventional preparations, this compound is a key intermediate in large-scale industrial processes and can be formed through modern catalytic reactions, including those involving photochemistry and organometallic catalysts.
This compound is a pivotal, transiently produced intermediate in the Monsanto and Cativa processes, which are major industrial methods for producing acetic acid via the carbonylation of methyl iodide. wikipedia.orgtestbook.com In these rhodium- or iridium-catalyzed cycles, methyl iodide undergoes oxidative addition to the metal center, followed by migratory insertion of carbon monoxide to form an acetyl-metal complex. testbook.comlibretexts.orglibretexts.org This complex then undergoes reductive elimination to release this compound, which is subsequently hydrolyzed to produce acetic acid and regenerate the hydrogen iodide catalyst. testbook.comlibretexts.org
Furthermore, research into photo-induced carbonylation reactions has expanded the scope of acyl iodide synthesis. The carbonylation of alkyl iodides can be effectively driven by visible light, often accelerated by palladium catalysts. acs.orgd-nb.info These reactions proceed through the formation of an alkyl radical from the alkyl iodide. acs.orgnih.gov This radical traps a molecule of carbon monoxide to form an acyl radical, a key step that can ultimately lead to the formation of an acyl iodide. acs.orgd-nb.info
The interaction between this compound and organosilicon compounds demonstrates significant reactivity, primarily involving the cleavage of silicon-element bonds. While not typically a direct synthetic route to this compound, these reactions are integral to understanding its chemical behavior and transformations.
Studies have shown that this compound reacts with various organosilicon compounds, including:
Alkyl(alkoxy)silanes : The reaction proceeds with heat evolution, cleaving the Si-O bond to form oligo- or polysiloxanes, alkyl iodides, and alkyl acetates. researchgate.net
Hexaethyldisiloxane : The interaction results in the cleavage of the Si-O-Si moiety, yielding triethylsilyl acetate (B1210297) and triethyliodosilane. researchgate.net
Hexamethyldisilazane : Reaction with this compound at a 2:1 molar ratio cleaves the Si-N bond and provides a convenient route to diacetylimide. researcher.life
Trimethyl(diethylamino)silane : This reaction also involves cleavage of the Si-N bond, forming N,N-diethylacetamide and trimethyliodosilane. researcher.life
These reactions underscore the high affinity of silicon for oxygen and the utility of this compound in cleaving Si-O and Si-N bonds to form various acetylated and iodinated silicon compounds. researchgate.netresearcher.life
Table 2: Advanced and Catalytic Synthesis Involving this compound
| Process/Reaction | Key Reactants/Intermediates | Catalyst/Conditions | Role of this compound | Citation(s) |
|---|---|---|---|---|
| Monsanto/Cativa Process | Methyl Iodide, Carbon Monoxide | Rhodium or Iridium complex, HI | Transient intermediate | wikipedia.orgtestbook.com |
| Photo-Induced Carbonylation | Alkyl Iodides, Carbon Monoxide | Visible light, often with Pd catalyst | Potential product via acyl radical | acs.orgd-nb.info |
| Reaction with Disiloxanes | This compound, Hexaethyldisiloxane | N/A | Reactant | researchgate.net |
| Reaction with Silazanes | This compound, Hexamethyldisilazane | N/A | Reactant | researcher.life |
Gas-Phase Reaction Kinetics of this compound
The study of gas-phase reactions involving this compound provides fundamental insights into chemical kinetics and reaction mechanisms. These investigations often focus on thermal decomposition and reactions with other small molecules, revealing details about bond energies and the behavior of radical species.
CH₃COI + HI ⇌ CH₃CHO + I₂ aip.orgaip.org
This reaction has been studied in the temperature range of 222–268°C. aip.org The kinetic data from these studies are consistent with a mechanism catalyzed by iodine atoms, which is a common feature in the gas-phase reactions of organic iodides with hydrogen iodide. aip.orgaip.org
The proposed mechanism involves the following elementary steps:
I + CH₃COI ⇌ CH₃CO + I₂
CH₃CO + HI ⇌ CH₃CHO + I aip.org
A stationary-state treatment of this mechanism leads to a rate law that accurately describes the formation of iodine. aip.org Through the analysis of the reaction kinetics at various temperatures, researchers have been able to determine the Arrhenius parameters and specific rate constants for these individual steps. aip.org This kinetic investigation is crucial as it allows for the calculation of important thermochemical data. For instance, the bond-dissociation energy of the carbon-iodine bond in this compound, D(Ac-I), was determined to be 50.6 kcal/mol. aip.org Furthermore, the standard heat of formation of the acetyl radical (ΔHf⁰(Ac)) was calculated to be -6.3 kcal/mol, a value that shows excellent agreement with findings from independent studies. aip.org
The reaction between this compound and hydrogen iodide can also lead to the formation of methane (B114726) and acetaldehyde (B116499), particularly at higher temperatures (around 507 K). rsc.orgrsc.org This subsequent, slower reaction is also understood through a free-radical mechanism. rsc.org
The thermal decomposition of this compound is a key reaction in understanding its stability and reactivity at elevated temperatures. The decomposition of the acetyl radical (CH₃CO), a primary product of many reactions involving this compound, is a pressure-dependent unimolecular reaction. rsc.orgaip.org This means its rate is not constant but falls off as the pressure decreases.
Studies on the iodine-catalyzed decomposition of acetaldehyde have shown that the thermal decomposition of this compound is essentially the same reaction. aip.org The process is initiated by the attack of an iodine atom on acetaldehyde, which abstracts a hydrogen atom to form hydrogen iodide and an acetyl radical. aip.org The rate-determining step in this sequence is the decomposition of the acetyl radical. aip.org
Ultrafast spectroscopy studies have provided further detail on the initial steps of decomposition following photoexcitation. Excitation at 266 nm leads to the homolysis of the C-I bond in this compound on a sub-100-femtosecond timescale, producing an acetyl radical and iodine atoms in both ground and spin-orbit excited states. nih.gov Subsequent, much slower secondary dissociation of the acetyl radical into a methyl radical and carbon monoxide has been estimated to occur on a picosecond timescale. nih.gov
Free-radical mechanisms are central to the gas-phase chemistry of this compound. aip.orgaip.org The reactions are typically initiated by the formation of radicals, which then participate in a series of propagation steps before being terminated.
In the reaction with hydrogen iodide, an iodine atom-catalyzed path is observed. aip.orgaip.org The mechanism involves the acetyl radical (CH₃CO) as a key intermediate. aip.org The reaction of the acetyl radical with hydrogen iodide produces acetaldehyde and an iodine atom, which can then continue the reaction cycle. aip.org
The decomposition of the acetyl radical itself is a critical free-radical process. The photolysis of acetone (B3395972) in the presence of hydrogen iodide has been used to study the kinetics of the acetyl radical. dtic.milaip.org In these experiments, the primary photochemical step is the cleavage of the C-C bond in acetone to form acetyl and methyl radicals. dtic.milaip.org Hydrogen iodide serves as an effective "trap" for these radicals. dtic.milaip.org
The subsequent reactions of the methyl radical with hydrogen iodide and iodine are also important:
CH₃ + HI → CH₄ + I
CH₃ + I₂ → CH₃I + I aip.org
Kinetic studies of these competing reactions have allowed for the determination of their relative rate constants. aip.org The stability of the acetyl radical is such that at temperatures above 200°C, its decomposition becomes a significant pathway. dtic.mil The study of these free-radical reactions provides essential data for understanding combustion processes and atmospheric chemistry.
Investigation of this compound Thermal Decomposition Pathways
Solution-Phase Reactivity of this compound
In the solution phase, this compound is a reactive acylating agent, participating in various nucleophilic substitution reactions. Its reactivity is influenced by the solvent and the nature of the nucleophile.
This compound readily reacts with a variety of nitrogen-containing nucleophiles, leading to the formation of new carbon-nitrogen bonds.
The reaction of this compound with urea (B33335) and its derivatives results in the formation of N-acetylated products. researchgate.net The specific products formed can depend on the reaction conditions, such as temperature, and the structure of the urea derivative. researchgate.net For instance, reactions with thiourea (B124793) and its N,N'-disubstituted counterparts can yield either S-acetyl or N-acetyl derivatives. researchgate.net
A study investigating the reaction of this compound with N,N'-bis(3-triethoxysilylpropyl)thiourea showed a different reaction pathway. Instead of acylation at the nitrogen or sulfur atoms, one of the ethoxy groups on a silicon atom was replaced by iodine. researchgate.net
The general reactivity of acyl halides with urea to form acyl ureas is a known synthetic route. google.com While early methods involved the reaction of an organic halide with sodium urea, the direct reaction with this compound provides a pathway to N-substituted ureas. researchgate.netgoogle.com The substitution pattern on the nitrogen atoms of the urea moiety plays a crucial role in the conformational preferences of the resulting urea derivatives. nih.gov
Nucleophilic Acylation Reactions with Nitrogen-Containing Compounds
Reactions of this compound with Thiourea and Substituted Thiourea Derivatives
The reaction of this compound with thiourea and its substituted derivatives demonstrates a dependency on reaction conditions, particularly temperature, and the structure of the thiourea derivative. researchgate.net These reactions can lead to either S-acetyl or N-acetyl products. researchgate.netresearchgate.net
At room temperature, the reaction between this compound and thiourea typically yields the N-acetyl derivative. researchgate.netconicet.gov.ar This reaction involves the nucleophilic attack of the nitrogen atom of thiourea on the electrophilic carbonyl carbon of this compound, leading to the formation of N-acetylthiourea and hydrogen iodide. conicet.gov.ar
However, the outcome can be influenced by the substitution pattern on the thiourea. For instance, reactions with N,N'-dimethylthiourea, imidazolidine-2-thione, and hexahydropyrimidine-2-thione can produce either S- or N-acetyl derivatives depending on the specific structure and temperature. researchgate.net In a notable exception, the reaction with N,N′-bis(3-triethoxysilylpropyl)thiourea results in the substitution of an ethoxy group on the silicon atom by iodine, rather than acylation. researchgate.netresearchgate.net
The synthesis of acylthioureas is not limited to reactions with this compound. Other methods include the treatment of aminothiocarbonylimidoyl chlorides with potassium thiocyanate (B1210189) followed by hydrolysis, or reacting N-acyl aminoimidoyl chlorides with hydrogen sulfide. researchgate.netconicet.gov.ar
Table 1: Products of this compound Reactions with Thiourea and Derivatives
| Reactant | Product(s) | Key Observation |
| Thiourea | N-acetylthiourea | N-acetylation occurs at room temperature. researchgate.netconicet.gov.ar |
| N,N'-dimethylthiourea | S- or N-acetyl derivatives | Product depends on temperature and structure. researchgate.net |
| Imidazolidine-2-thione | S- or N-acetyl derivatives | Product depends on temperature and structure. researchgate.net |
| Hexahydropyrimidine-2-thione | S- or N-acetyl derivatives | Product depends on temperature and structure. researchgate.net |
| N,N′-bis(3-triethoxysilylpropyl)thiourea | N-{3-[(diethoxy)iodosilyl]propyl}-N′-[3-(triethoxysilyl)propyl]thiourea | Iodine replaces an ethoxy group on silicon. researchgate.netresearchgate.net |
Reactivity of this compound with Sulfur-Containing Organic Substrates
This compound exhibits diverse reactivity with various sulfur-containing organic compounds, influenced by factors such as the substrate's acidity and steric hindrance. researchgate.netresearchgate.net
The reactions of this compound with thiols are governed by the thiol's acidity and steric factors. researchgate.netresearchgate.net Aliphatic thiols, including those with trialkylsilyl substituents, readily react with this compound to form the corresponding S-acetylated products, known as ethanethioates. researchgate.netresearchgate.net
In contrast, the reaction with benzenethiol (B1682325) leads to its oxidation, yielding diphenyl disulfide. researchgate.netresearchgate.net The reaction with 2-sulfanylethanol is more complex, resulting in a product formed through a combination of acylation, iodination, and oxidation. researchgate.netresearchgate.net With 1,3-benzothiazole-2-thiol, the reaction occurs exclusively at the nitrogen atom, forming a quaternary salt while leaving the thiol group intact. researchgate.netresearchgate.net
Table 2: Reactivity of this compound with Various Organic Thiols
| Thiol Substrate | Product(s) | Reaction Type |
| Aliphatic thiols (e.g., R(CH₂)nSH) | Ethanethioates (R(CH₂)nSCOMe) | Acylation. researchgate.netresearchgate.net |
| Benzenethiol | Diphenyl disulfide | Oxidation. researchgate.netresearchgate.net |
| 2-Sulfanylethanol | 2-(2-Iodoethyldisulfanyl)ethyl acetate | Acylation, Iodination, Oxidation. researchgate.netresearchgate.net |
| 1,3-Benzothiazole-2-thiol | Quaternary salt | N-alkylation. researchgate.netresearchgate.net |
The oxidation of N-acetyl homocysteine thiolactone (NAHT) by aqueous iodine and iodate (B108269) presents complex reaction dynamics. nih.govacs.orgacs.org The reaction between iodate and NAHT is slow, producing N-acetyl homocysteine thiolactone sulfoxide (B87167) (NAHTSO) as the sole product. nih.govacs.orgacs.org The stoichiometry of this reaction is IO₃⁻ + 3NAHT → I⁻ + 3NAHTSO. nih.govacs.orgacs.org
These reactions occur concurrently and at comparable rates, resulting in complex kinetics. nih.govacs.org The iodide ion plays a significant role, catalyzing the first two reactions but inhibiting the third. nih.govacs.orgacs.org A mechanistic model involving 12 reactions has been proposed to accurately describe the observed dynamics. nih.gov
The oxidation of N-acetyl-D-penicillamine (NDPen), a biologically active thiol, by acidified iodate and aqueous iodine has been studied. journals.co.zascielo.org.zajournals.co.za The reaction exhibits a 1:1 stoichiometry, where the thiol (RSH) is oxidized to its sulfonic acid (RSO₃H) without the cleavage of the C-S bond. journals.co.zajournals.co.zaajol.info
Oxidation Kinetics and Mechanisms of N-Acetyl Homocysteine Thiolactone with Aqueous Iodine and Iodate
Intermolecular Reactions of this compound with Carboxylic Acids
Unlike other acyl halides such as acetyl chloride, this compound displays unique reactivity towards carboxylic acids. wikipedia.org
When treated with carboxylic acids, this compound undergoes an iodide/hydroxide exchange reaction rather than the typical acylation. wikipedia.orgchemkits.eu This exchange process results in the formation of a new acyl iodide and acetic acid (CH₃C(O)I + RCO₂H → CH₃CO₂H + RC(O)I). chemkits.euresearchgate.net This reaction provides a convenient method for the synthesis of various acyl iodides from their corresponding carboxylic acids. researchgate.netresearchgate.net
The reaction of this compound with dicarboxylic acids can lead to different products. For example, with phthalic acid, it yields acetic acid and phthalic anhydride (B1165640). researchgate.netresearchgate.net In the case of oxalic acid, the reaction produces acetic acid, carbon monoxide, and molecular iodine. researchgate.netresearchgate.net
Anhydride Formation and Side Reactions
This compound is a key intermediate in the industrial production of acetic anhydride. wikipedia.org The Tennessee Eastman acetic anhydride process involves the carbonylation of methyl iodide to produce this compound. This this compound then reacts with acetate salts or acetic acid to form acetic anhydride. atamanchemicals.comwikipedia.org This process is conducted under anhydrous conditions because acetic anhydride is not stable in water and hydrolyzes to form acetic acid. atamanchemicals.comwikipedia.org The catalysts used in this process are typically rhodium and lithium iodides. atamanchemicals.comwikipedia.org
In reactions with carboxylic acids, this compound can undergo an exchange reaction. For instance, it reacts with monocarboxylic acids to yield the corresponding acyl iodide and acetic acid. researchgate.net However, the reaction with phthalic acid results in acetic acid and phthalic anhydride. researchgate.net The reaction with oxalic acid produces acetic acid, carbon monoxide, and molecular iodine. researchgate.net
When reacting with alcohols, this compound can lead to the formation of esters, though this is not always the primary pathway. For example, with 2-chloroethanol (B45725) and phenol, it yields the corresponding esters. researchgate.net With methanol (B129727) and ethanol, ester formation occurs as a partial reaction. researchgate.net
Side reactions can also occur with other functional groups. For instance, this compound reacts with dialkyl sulfides by cleaving the S-C bond to produce alkyl ethanethioates and alkyl iodides. researchgate.net With dialkyl disulfides, the S-S bond is cleaved, forming ethanethioates and organylsulfenyl iodides, which can then disproportionate to the original disulfide and molecular iodine. researchgate.net
Addition Reactions of this compound to Unsaturated Hydrocarbons
This compound participates in addition reactions with unsaturated hydrocarbons. researchgate.net The reaction with divinyl and diallyl sulfides involves addition across the double bond, which is followed by the polymerization of the resulting 1-alkenylsulfanyl-2(3)-iodoalkyl methyl ketones. researchgate.net
In general, unsaturated hydrocarbons, which contain double or triple bonds, undergo addition reactions where the multiple bond is broken, and other atoms are added. quora.com With iodine, this typically results in the addition of an iodine atom to each carbon of the former multiple bond. quora.comquora.com
Photochemical and Excited-State Dynamics of this compound
Photolytic Transformations of this compound in Organic Media
The photolysis of acyl iodides, including this compound, in an arene medium can lead to the formation of several products, such as α-diketones and products of photochemical Friedel-Crafts acylation and iodination of the arene. researchgate.net
Under photolytic conditions, iodine azide (B81097), which can be formed from polymer-bound bisazido iodate(I) anions, undergoes homolytic cleavage to produce azide and iodine radicals. nih.gov This process can initiate various radical reactions, including the 1,2-functionalization of alkenes. nih.gov
Ultrafast Photodissociation Dynamics of the C-I Bond in this compound
The photodissociation of this compound is a complex process due to the presence of both a carbonyl (C=O) and a carbon-iodine (C-I) chromophore. nih.gov This leads to competing photodissociation pathways involving both nπC=O* and nσC-I* electronic states. nih.govresearchgate.netacs.org Near-UV excitation of this compound leads to the ultrafast dissociation of the C-I bond. nih.gov
Upon 266 nm excitation, this compound dissociates on a sub-100-femtosecond timescale, yielding an acetyl radical and an iodine atom. nih.govacs.orgacs.org The iodine atom is produced in both its ground (I) and spin-orbit excited (I) states. nih.govresearchgate.netacs.org The branching ratio of I to I has been experimentally measured to be approximately 1.1:1. nih.govresearchgate.netacs.org This dissociation process is significantly different from that of acetyl chloride (AcCl) and acetyl bromide (AcBr) due to strong spin-orbit coupling in this compound. escholarship.org
Table 1: Comparison of Halogen Atom Branching Ratios in Acetyl Halide Photodissociation
| Acetyl Halide | Excitation Wavelength (nm) | Products | Branching Ratio (X:X) |
| This compound (CH₃COI) | 266 | CH₃CO + I/I | 1.1:1 nih.govresearchgate.netacs.org |
| Acetyl Chloride (CH₃COCl) | Not specified | CH₃CO + Cl/Cl | 3.3:1 nih.gov |
| Acetyl Bromide (CH₃COBr) | Not specified | CH₃CO + Br/Br | 1:2 nih.gov |
Time-Resolved Extreme Ultraviolet Transient Absorption Spectroscopy Probes
Time-resolved extreme ultraviolet (XUV) transient absorption spectroscopy is a powerful technique for investigating the photodissociation dynamics of this compound. nih.govresearchgate.netacs.org This method allows for the site-specific probing of the electronic structure with high temporal resolution. nih.gov By exciting the molecule with a 266 nm laser pulse and probing with XUV pulses at the iodine N₄,₅-edge (around 43-60 eV), the evolution of the core-to-valence transitions of the iodine atom can be tracked as the C-I bond breaks. nih.govosti.gov
Experimental data reveals strong bleach features between 50 and 53 eV, which are associated with the ground state of this compound. nih.gov As the molecule dissociates, sharp induced absorption features appear due to the atomic resonances of the free iodine atoms. nih.gov The evolution of these spectral features on a sub-100-fs timescale provides a detailed picture of the C-I bond photolysis. nih.govacs.orgacs.org Specifically, it shows a transition from d → σ* molecular orbital excitations to d → p atomic excitations as the bond dissociates. nih.govresearchgate.netacs.org Weak, short-lived 4d → 5d transitions in the dissociating molecule have also been predicted and experimentally validated. nih.govresearchgate.netacs.org
Elucidation of Excited-State Wavepacket Evolution
The initial 266 nm photoexcitation populates electronic states of this compound that have a mixed character of nπC=O* and nσC-I*. nih.govresearchgate.netacs.org These initial excited states are of a spin-mixed character due to strong spin-orbit coupling. nih.govresearchgate.netacs.org
Quantum chemical calculations, including time-dependent density functional theory (TDDFT) and equation-of-motion coupled-cluster with single and double substitutions (EOM-CCSD), have been used to model the excited-state dynamics. nih.govresearchgate.netacs.org These calculations support the experimental findings of sub-100-fs dissociation. escholarship.org The theoretical models reveal a sharp inflection point in the transient XUV signal that corresponds to the rapid homolysis of the C-I bond. nih.govresearchgate.netacs.org The evolution of the excited-state wavepacket involves a bifurcation at conical intersections along the dissociation coordinate, which leads to the formation of both ground and spin-orbit excited iodine atoms. nih.gov The analysis of the evolving molecular orbitals during this process provides a detailed understanding of the electronic rearrangements that occur during the C-I bond cleavage. nih.govresearchgate.netacs.org
Reaction Mechanisms and Kinetic Studies of Acetyl Iodide Transformations
Photochemical Reactions
The photodissociation of acetyl iodide (CH₃COI) following ultraviolet excitation leads to the homolytic cleavage of the carbon-iodine bond, producing an acetyl radical (CH₃CO) and an iodine atom. The iodine atom can be formed in either its electronic ground state, I(²P₃⸝₂), or its spin-orbit excited state, I*(²P₁⸝₂). scribd.com The relative populations of these two electronic states are described by the branching ratio, which is a critical parameter for understanding the intricate details of the dissociation dynamics.
Detailed research into the primary photodissociation dynamics of this compound has been conducted using advanced techniques such as ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy. researchgate.netacs.orgnih.gov In studies involving excitation at a wavelength of 266 nm, the subsequent dissociation of the C–I bond was observed to occur on a sub-100-femtosecond timescale. nih.govnih.gov
Following this rapid dissociation, spectral signatures corresponding to the free iodine atoms in both their ground and spin-orbit excited states were identified. researchgate.netacs.org Analysis of these signatures allowed for the direct determination of the branching ratio between the two states. It was found that the dissociation yields iodine atoms in their spin-orbit ground (I) and excited (I*) states with a branching ratio of 1.1:1. researchgate.netacs.orgnih.gov This near-equal distribution between the two states highlights the complex nature of the excited-state potential energy surfaces involved.
The observed branching ratio is a consequence of the complex excited-state dynamics that follow the initial photoexcitation. researchgate.netresearcher.life In this compound, the absorption of a 266 nm photon promotes the molecule to electronic states that have a mixed character, combining nπC═O* and nσC–I* characteristics. researchgate.netacs.orgnih.gov The system evolves from these initially populated, strongly spin-orbit coupled states, leading to the formation of the observed product states. acs.orgosti.gov
The specific branching ratio is a key experimental observable that provides a benchmark for theoretical models of the photodissociation process. The table below summarizes the experimentally determined branching ratio for the spin-orbit states of iodine atoms resulting from the photolysis of this compound at 266 nm.
| Excitation Wavelength (nm) | Iodine Atom State | Branching Ratio (I : I) | Reference |
|---|---|---|---|
| 266 | I(²P₃⸝₂) : I(²P₁⸝₂) | 1.1 : 1 | researchgate.net, acs.org, nih.gov |
Industrial Significance and Catalytic Applications of Acetyl Iodide
Acetyl Iodide as a Key Intermediate in Acetic Acid Production
The carbonylation of methanol (B129727) is the dominant industrial method for synthesizing acetic acid, and this compound is central to the catalytic cycles of the leading technologies. wikipedia.org
Developed by Monsanto in the 1960s and commercialized in 1970, the Monsanto process was a significant advancement in acetic acid production. wikipedia.org It operates at temperatures of 150–200 °C and pressures of 30–60 atm, achieving a selectivity for acetic acid greater than 99%. wikipedia.org The process relies on a rhodium-based catalyst system.
The catalytic cycle involves several key steps where this compound is generated and consumed:
Formation of Methyl Iodide : Methanol, the feedstock, first reacts with hydrogen iodide (HI) to produce methyl iodide (CH₃I). libretexts.orglibretexts.orgilpi.com
Oxidative Addition : The catalytically active species, the anion cis-[Rh(CO)₂I₂]⁻, reacts with methyl iodide in what is considered the rate-determining step of the process. wikipedia.org This oxidative addition forms a hexacoordinate rhodium(III) species, [(CH₃)Rh(CO)₂I₃]⁻. wikipedia.org
Migratory Insertion : This octahedral complex undergoes a migratory insertion of a carbon monoxide (CO) molecule, where the methyl group migrates to an adjacent carbonyl ligand. This step forms a five-coordinate acetyl complex, [(CH₃CO)Rh(CO)I₃]⁻. wikipedia.orglibretexts.org
CO Coordination : The pentacoordinate complex then coordinates with another CO molecule to return to a six-coordinate state. wikipedia.orglibretexts.org
Reductive Elimination : The cycle culminates in the reductive elimination of This compound (CH₃COI) from the rhodium complex. This step regenerates the active [Rh(CO)₂I₂]⁻ catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org
Hydrolysis : The newly formed this compound is then hydrolyzed by water in the reaction medium to produce the final product, acetic acid (CH₃COOH), and regenerate the hydrogen iodide used in the initial step. wikipedia.orgilpi.com
Table 1: Key Features of the Monsanto Process
| Feature | Description |
| Catalyst | Rhodium-based, active species is cis-[Rh(CO)₂I₂]⁻. |
| Co-Catalyst | Hydrogen Iodide (HI) / Iodide source. |
| Reactants | Methanol, Carbon Monoxide. |
| Key Intermediate | This compound (CH₃COI). |
| Operating Conditions | 150–200 °C, 30–60 atm. |
| Selectivity | >99% for Acetic Acid. |
The Cativa process, developed by BP Chemicals, represents a significant evolution of the Monsanto process. wikipedia.orgdbpedia.org While the fundamental chemistry is similar, it utilizes an iridium-based catalyst, typically [Ir(CO)₂I₂]⁻, which can be promoted by other compounds, such as ruthenium. wikipedia.org This change in catalyst provides several advantages, including higher reaction rates, improved stability, and the ability to operate with lower water concentrations. wikipedia.org A lower water content reduces the energy-intensive need for drying columns and minimizes side reactions like the water-gas shift reaction. wikipedia.org
The catalytic cycle of the Cativa process mirrors the Monsanto cycle, with iridium at the metallic center:
Oxidative Addition : Methyl iodide adds to the square planar iridium(I) catalyst, [Ir(CO)₂I₂]⁻, to form an octahedral iridium(III) species, [Ir(CO)₂(CH₃)I₃]⁻. wikipedia.org
Ligand Exchange and Migratory Insertion : Following a ligand exchange (iodide for CO), a migratory insertion of carbon monoxide into the iridium-methyl bond occurs, forming a square pyramidal complex containing an acetyl ligand. wikipedia.org
Reductive Elimination : The active [Ir(CO)₂I₂]⁻ catalyst is regenerated through the reductive elimination of This compound . wikipedia.org
Hydrolysis : As in the Monsanto process, the this compound is hydrolyzed to yield acetic acid and HI, which converts more methanol feedstock to methyl iodide. wikipedia.orgresearchgate.net
The efficiency of both rhodium- and iridium-catalyzed carbonylation is highly dependent on the presence of co-catalysts and the nature of the ligand systems.
In the Cativa process, the iridium catalyst's superiority over rhodium was realized when it was shown that its activity could be significantly boosted by promoters like ruthenium. wikipedia.org Other promoters, such as platinum complexes, have also been shown to have a synergistic effect, facilitating the extraction of an iodide ligand and enhancing reaction rates, particularly at low water concentrations. doi.org
The Cativa Process: Advancements in Methyl Iodide Carbonylation
This compound in Acetic Anhydride (B1165640) Synthesis Pathways
This compound is also a critical intermediate in the industrial production of acetic anhydride, particularly in the process developed by Tennessee Eastman. wikipedia.orgorgoreview.com Unlike the production of acetic acid, this synthesis must be conducted under anhydrous conditions because acetic anhydride readily hydrolyzes in the presence of water. wikipedia.orgatamanchemicals.comwikipedia.org
The Tennessee Eastman process involves the carbonylation of methyl acetate (B1210297). The key steps are:
Methyl acetate reacts with a catalyst system, typically comprising rhodium chloride and lithium iodide, to generate methyl iodide and lithium acetate. wikipedia.orgorgoreview.comatamanchemicals.com
The methyl iodide is then subjected to carbonylation with carbon monoxide, catalyzed by the rhodium complex, to produce This compound . orgoreview.comatamanchemicals.com
The this compound subsequently reacts with an acetate source, such as the lithium acetate formed in the first step or acetic acid, to yield the final product, acetic anhydride ((CH₃CO)₂O). wikipedia.orgorgoreview.comatamanchemicals.com
Table 2: Comparison of Acetic Acid and Acetic Anhydride Synthesis via this compound
| Process | Feedstock | Catalyst Metal | Key Reaction of this compound | Reaction Condition | Final Product |
| Monsanto/Cativa | Methanol | Rhodium / Iridium | Hydrolysis | Aqueous | Acetic Acid |
| Tennessee Eastman | Methyl Acetate | Rhodium | Reaction with Acetate | Anhydrous | Acetic Anhydride |
Broader Catalytic Roles and Derivatization
While its primary industrial role is in acetic acid and anhydride synthesis, the principles involving this compound's formation and reactivity extend to other areas of chemical synthesis.
In the field of carbohydrate chemistry, glycosyl iodides are highly reactive intermediates used for forming glycosidic bonds to create complex oligosaccharides and glycoconjugates. escholarship.org Although this compound itself is not the direct reagent, the formation of these glycosyl iodides often starts from acetylated sugar precursors.
Involvement in Iodine Transfer Polymerization
Iodine Transfer Polymerization (ITP) is a method of Reversible-Deactivation Radical Polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The control mechanism in ITP is based on a degenerative chain transfer process where a carbon-iodine (C-I) bond at the terminus of a dormant polymer chain is reversibly cleaved. A propagating radical can react with the C-I bond of a dormant chain, abstracting the iodine atom and thereby transferring the "dormant" state to the previously active chain. This rapid and reversible exchange between active (propagating) and dormant (iodine-capped) species ensures that all chains have a similar probability of growth, leading to a controlled polymerization process.
While various iodo-compounds, such as alkyl iodides and molecular iodine, are commonly employed as chain transfer agents or their precursors in ITP and reverse iodine transfer polymerization (RITP), the direct role of this compound is not as a primary chain transfer agent. researchgate.net Instead, its involvement has been noted as a decomposition product under specific conditions. In the visible light-induced degenerative iodine transfer polymerization of vinyl acetate, for instance, the iodo-terminated polymer chain ends are sensitive to moisture. rsc.orgrsc.org Hydrolysis of these C-I terminal groups can lead to the formation of aldehyde end groups and this compound. rsc.orgrsc.org This reaction highlights the chemical dynamics within the polymerization system and the high reactivity of the acyl iodide functional group. Acyl iodides are recognized as the most reactive among acyl halides, serving as potent electrophiles in organic synthesis. researchgate.net
Research into the synthesis of block copolymers, such as polymethylene-b-poly(vinyl acetate), has utilized degenerative iodine transfer polymerization. In these systems, an iodo-terminated macroinitiator is used to initiate the polymerization of a second monomer. The findings from such studies provide insight into the effectiveness of ITP. For example, the polymerization of vinyl acetate using an iodo-terminated polymethylene (PM-I) macroinitiator in the presence of dimanganese decacarbonyl (Mn₂(CO)₁₀) under visible light yields well-defined block copolymers. rsc.org
The following table summarizes representative data from the synthesis of a polymethylene-b-poly(vinyl acetate) (PM-b-PVAc) diblock copolymer via visible light-induced degenerative iodine transfer polymerization. rsc.org
Table 1: Synthesis of PM-b-PVAc via Degenerative Iodine Transfer Polymerization Data derived from the polymerization of vinyl acetate (VAc) using an iodo-terminated polymethylene (PM-I) macroinitiator. rsc.org
| Entry | Time (min) | Conversion of VAc (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|
| PM-I (Macroinitiator) | - | - | - | 5,100 | 1.25 |
| 1 | 30 | 45.3 | 13,700 | 12,100 | 1.31 |
| 2 | 60 | 63.5 | 17,900 | 15,900 | 1.34 |
| 3 | 120 | 88.6 | 24,000 | 21,000 | 1.45 |
The results demonstrate a linear increase in molecular weight with monomer conversion and the maintenance of relatively low dispersity values, which are characteristic features of a controlled polymerization process. rsc.org The formation of this compound as a byproduct in such systems underscores the importance of maintaining anhydrous conditions to prevent side reactions that could affect the structure of the polymer chain end. rsc.orgrsc.org
Spectroscopic Characterization and Advanced Computational Studies of Acetyl Iodide
Spectroscopic Investigations of Acetyl Iodide
Modern spectroscopic techniques have been pivotal in elucidating the properties of this compound, from its ground-state structure to the fleeting moments of its chemical transformation.
Microwave spectroscopy has been employed to determine the precise molecular structure and conformational dynamics of this compound. Investigations into the microwave spectra of both normal (CH₃COI) and deuterated (CD₃COI) this compound in the 8000 to 27,000 Mc/sec region have provided detailed structural parameters. aip.org
A significant finding from these studies was the determination of the potential barrier hindering the internal rotation of the methyl group, which was calculated to be 1301 ± 30 cal/mole based on the observed doublet splittings in the spectra. aip.org The analysis was also able to resolve the nuclear quadrupole coupling constants for the iodine atom in both isotopic species, revealing the electronic environment around the iodine nucleus. aip.org
Table 1: Quadrupole Coupling Constants for this compound Isotopologues
| Isotopologue | χₐₐ (Mc/sec) | χₑₑ (Mc/sec) | χₐₑ (Mc/sec) |
|---|---|---|---|
| CH₃COI | -1563 ± 2 | 914 ± 2 | -135.6 ± 2 |
| CD₃COI | -1541 ± 3 | 892 ± 2 | -258.5 ± 10 |
Data sourced from The Journal of Chemical Physics. aip.org
The photodissociation dynamics of this compound have been scrutinized using ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy. researchgate.netnih.govacs.org Unlike typical carbonyl-containing molecules where dissociation follows excitation to nπ* C=O states, the presence of the iodine atom in this compound creates electronic states with a mixed character of nπ* C=O and nσ* C-I. researchgate.netacs.orgresearcher.life This mixing leads to complex excited-state dynamics.
Upon excitation with a 266 nm laser pulse, the primary C-I bond undergoes homolysis on a sub-100-femtosecond timescale. researchgate.netnih.govnih.gov This ultrafast process results in the formation of an acetyl radical and iodine atoms in both their spin-orbit ground and excited states. acs.orgnih.gov The branching ratio for the formation of these iodine atom states was found to be 1.1:1. researchgate.netnih.govresearcher.life
To monitor the dissociation in real-time, researchers probe core-to-valence transitions, specifically the I 4d-to-valence transitions. researchgate.netnih.govosti.gov These transitions serve as a powerful tool because they are element-specific and highly sensitive to the evolving electronic structure of the molecule during the chemical reaction. researchgate.netresearchgate.net The experimental spectra show features that evolve on sub-100-fs timescales, which directly report on the movement of the excited-state wavepacket as the C-I bond dissociates. researchgate.netnih.govosti.gov
Detailed analysis of the molecular orbitals involved in the core-level excitations provides a clear picture of the C-I bond photolysis. As the bond breaks, the nature of the observed transitions changes. Initially, transitions from the iodine 4d core level to the antibonding σ* orbital of the C-I bond (d → σ) are prominent. researchgate.netnih.govnih.govosti.gov As the iodine atom separates from the acetyl radical, these signatures give way to transitions characteristic of a free iodine atom, specifically d → p excitations. researchgate.netnih.govnih.govosti.gov This transition from d → σ to d → p signatures provides a direct spectroscopic marker of the C-I bond cleavage. nih.gov
The synergy between experiment and theory is crucial in this field. Theoretical calculations predicted the existence of short-lived and weak transitions corresponding to 4d → 5d excitations in this compound. researchgate.netnih.govnih.govosti.gov While these transitions are formally symmetry-forbidden, they gain weak intensity through hybridization with orbitals on the acetyl group, which breaks the symmetry of the 5d orbitals. nih.gov These theoretical predictions were subsequently validated by the observation of a weak bleaching signal in the experimental transient XUV spectra, corroborating the theoretical models. researchgate.netnih.govnih.govosti.gov
Table 2: Key Spectroscopic Observations in Ultrafast Studies of this compound
| Phenomenon | Spectroscopic Probe | Timescale | Key Observation |
|---|---|---|---|
| C-I Bond Homolysis | Ultrafast XUV Absorption | < 100 fs | Evolution of I 4d-to-valence transitions. researchgate.netnih.gov |
| Electronic Transition | Core-level Spectroscopy | During Dissociation | Shift from d → σ* to d → p excitations. nih.govnih.gov |
Ultrafast Core-Level Spectroscopy for Electronic and Dissociation Dynamics
Spectroscopic Signatures of d → σ* and d → p Excitations
Theoretical and Quantum Chemical Approaches to this compound
Quantum chemical calculations are indispensable for interpreting the complex spectroscopic data of this compound. Methods such as time-dependent density functional theory (TDDFT) and equation-of-motion coupled-cluster with single and double substitutions (EOM-CCSD) have been extensively used. researchgate.netnih.govacs.org
These theoretical approaches confirm that the electronic states of this compound accessed by UV light have a strong mixed character, arising from both n → σ* and n → π* transitions, with significant spin-orbit coupling effects. nih.govescholarship.org This mixing is more pronounced in this compound compared to acetyl chloride and acetyl bromide, fundamentally altering its photolysis dynamics. escholarship.org TDDFT-driven nonadiabatic molecular dynamics simulations, combined with EOM-CCSD calculations of the iodine N₄,₅ edge, allow for a direct comparison with experimental XUV spectra. nih.govacs.orgnih.gov This powerful combination corroborates the sub-100-fs dissociation timescale and helps to identify and assign complex spectral features, including the weak 4d → 5d transitions. nih.govescholarship.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic properties of many-body systems. In the study of this compound, DFT calculations have been employed to explore various aspects of its reactivity and photochemistry. For instance, DFT has been used to understand the mechanism of corrosion inhibition where iodide ions are involved, although these studies often focus on more complex systems where this compound itself is not the primary inhibitor but provides context for iodide interactions. diva-portal.orgacs.org
In the context of its photochemical dynamics, DFT calculations, specifically using functionals like ωB97X-D3, have been instrumental. researchgate.net These calculations are used to model the molecule's behavior upon excitation. Prior to conducting more complex time-dependent simulations, it is crucial to ensure that the valence spectra predicted by DFT are qualitatively similar to those obtained from higher-level methods like EOM-CCSD, a condition that has been verified for this compound. rsc.org Scalar relativistic effects, which are significant for the heavy iodine atom, are accounted for in these calculations using approaches like the second-order Douglas–Kroll–Hess Hamiltonian. rsc.org DFT has also been applied to investigate the mechanisms of reactions involving hypervalent iodine species, providing a framework for understanding the reactivity of iodine-containing organic compounds. lumenlearning.com
Equation-of-Motion Coupled-Cluster with Single and Double Substitutions (EOM-CCSD) Calculations for Valence Electronic Structure
For a robust and accurate characterization of the valence excited states of this compound, Equation-of-Motion Coupled-Cluster with Single and Double substitutions (EOM-CCSD) is a preferred theoretical method. rsc.org This high-level quantum chemical approach provides reliable information on excitation energies and the nature of electronic states, which is crucial for interpreting spectroscopic data. researchgate.net
Calculations for this compound reveal that its electronic states are complex, arising from the presence of both a carbonyl (C=O) and a carbon-iodine (C-I) chromophore. rsc.orgrsc.org Unlike simpler acetyl halides, the iodine atom in this compound leads to electronic states with a mixed character of nπC═O* and nσC-I* transitions. rsc.orgnih.gov A key finding from EOM-CCSD calculations is that the initial excited states accessed upon 266 nm photoexcitation are of a spin-mixed character due to strong spin-orbit coupling effects from the iodine atom. rsc.orgnih.govresearchgate.net This mixing becomes more pronounced with the increasing mass of the halogen atom in the acetyl halide series. rsc.org
EOM-CCSD calculations also predict transitions that are not easily observed experimentally. For this compound, these include predictions of low-intensity, short-lived 4d → 5d transitions, which were later validated by weak bleaching signals in experimental transient XUV spectra. rsc.orgnih.gov The Core–Valence Separation (CVS) scheme applied with EOM-CCSD (CVS-EOM-CCSD) is particularly useful for calculating core-level spectra, such as the iodine N4,5-edge, by decoupling core and valence excitations. rsc.org
| Property Investigated | Key Finding | Significance | Citation |
|---|---|---|---|
| Valence Excited States (at 266 nm) | States have mixed nπC═O* / nσC-I* character. | Explains the complex photodissociation dynamics compared to other acetyl halides. | rsc.orgnih.gov |
| Spin Character of Excited States | Initial excited states are of spin-mixed (singlet and triplet) character. | Highlights the importance of strong spin-orbit coupling from the iodine atom. | rsc.orgresearchgate.net |
| Core-to-Valence Transitions | Calculations of the iodine N4,5 edge spectra aid in interpreting experimental XUV data. | Allows for a detailed, side-by-side comparison with experimental transient spectra. | rsc.orgrsc.org |
| Weak Transitions | Predicted weak, short-lived 4d → 5d transitions. | Corroborated by experimental observations, demonstrating the predictive power of the method. | rsc.orgnih.gov |
Time-Dependent Density Functional Theory (TDDFT)-Driven Nonadiabatic Ab Initio Molecular Dynamics Simulations
To simulate the evolution of this compound following photoexcitation, Time-Dependent Density Functional Theory (TDDFT)-driven nonadiabatic ab initio molecular dynamics (aiMD) simulations are employed. rsc.orgnih.gov This method allows for the modeling of the complex excited-state dynamics, particularly the bond-breaking events that occur on ultrafast timescales. rsc.org
For this compound, these simulations reveal the mechanism of the primary C-I bond homolysis. rsc.org Following the initial excitation, the simulations show that many electronic states are involved in the nonadiabatic dynamics that lead to the dissociation of the carbon-iodine bond. rsc.org This process is extremely rapid, with the C–I bond breaking on a sub-100-femtosecond timescale. rsc.orgresearchgate.net
The combination of TDDFT-driven dynamics with high-level EOM-CCSD calculations for the iodine N4,5 edge provides a powerful tool for interpreting experimental results from ultrafast XUV transient absorption spectroscopy. rsc.orgnih.gov This joint theoretical-experimental approach allowed researchers to identify a sharp inflection point in the transient XUV signal that corresponds directly to the rapid C-I homolysis. rsc.orgnih.gov By examining the molecular orbitals involved at this point, a detailed picture of the photolysis emerges, where d → σ* core-level excitations transition to d → p excitations as the C-I bond dissociates. rsc.orgnih.gov
Computational Analysis of Potential Energy Surfaces and Reaction Pathways
The potential energy surface (PES) is a central concept in computational chemistry, describing the energy of a molecule as a function of its geometry. Analysis of the PES for this compound provides critical insights into its reaction pathways, particularly for photodissociation.
Computational studies, including TDDFT calculations, have been used to generate cuts through the potential energy surfaces of this compound along the C–I stretching coordinate. researchgate.netrsc.org These surfaces reveal the involvement of multiple electronic states in the dissociation dynamics, confirming that the process is not a simple progression along a single surface. rsc.org This complexity, arising from the mixed nπC═O* / nσC-I* character of the states, is a distinguishing feature of this compound's photochemistry compared to other acetyl halides. rsc.orgrsc.org The analysis of reaction pathways on these surfaces helps to elucidate how the molecule navigates from the initially excited state to the final dissociation products—an acetyl radical and iodine atoms in both their ground and spin-orbit excited states. rsc.orgnih.gov The branching ratio between these ground and excited iodine atom products was found experimentally to be 1.1:1. rsc.orgnih.govresearchgate.net
Theoretical Insights into Stereochemistry of Reactions Involving this compound
Detailed theoretical studies focusing specifically on the stereochemistry of reactions involving this compound are not extensively represented in the analyzed literature. Computational investigations into the stereochemical outcomes of reactions are highly specific to the reaction type (e.g., nucleophilic substitution, addition) and the reactants involved.
While direct computational studies on this compound's stereochemistry are sparse, related research provides context. For example, DFT has been used to systematically study the stereochemistry of methyl iodide addition to organometallic complexes, a process involving an associative SN2 nucleophilic attack. nih.gov General principles of nucleophilic substitution dictate that SN2 reactions proceed with an inversion of configuration at the saturated carbon.
One relevant experimental observation notes that the reaction of this compound with diethyl fumarate (B1241708) results in cis-trans isomerization, affording maleic anhydride (B1165640), which indicates a specific stereochemical pathway. rsc.org Furthermore, a general quantum-chemical study on the reaction of acyl iodides with methanol (B129727) examined stereoelectronic parameters of the prereaction complexes and transition states. rsc.org These instances suggest that the stereochemistry of this compound reactions is a viable and interesting subject for future targeted computational analysis, which could clarify mechanisms and predict product distributions.
Emerging Research Avenues and Future Directions in Acetyl Iodide Science
Development of Novel Synthetic Routes for Acetyl Iodide and its Derivatives
While traditional methods for synthesizing this compound are well-established, contemporary research is focused on developing novel routes that offer improved efficiency, milder reaction conditions, and access to a broader range of functionalized derivatives. A significant area of interest is the synthesis of complex acetylated molecules that have potential applications in materials science and pharmaceuticals.
Recent studies have demonstrated the synthesis of various N-substituted products by reacting this compound with urea (B33335) and its derivatives. researchgate.net The reaction's outcome, leading to either S- or N-acetyl derivatives, can be controlled by temperature and the structure of the starting material. researchgate.net For instance, the reaction of this compound with thiourea (B124793) and its analogues can yield different products depending on whether the sulfur component is in a thione or thiol form. researchgate.net
Another innovative approach involves the reaction of this compound with thiols. It has been shown that this compound reacts with aliphatic thiols to produce the corresponding ethanethioates. researchgate.net This reactivity extends to the synthesis of more complex structures, such as indole (B1671886) derivatives. acs.org For example, 3-acetyl indole derivatives, identified as potential inhibitors for enzymes like diacylglycerol kinase gamma (DGKγ), have been synthesized as imaging agents for positron emission tomography (PET). acs.org The synthesis often involves multi-step sequences where an acetyl group is introduced to a complex scaffold. acs.org
Furthermore, researchers are exploring the use of iodosilanes for the depolymerization of polyesters like polycaprolactone (B3415563) (PCL). This process generates silyl (B83357) esters and acyl iodide intermediates, which serve as versatile synthons for creating new oxygenated and nitrogenated polymers through coupling reactions with various bifunctional reagents. researchgate.net The development of metal-free synthetic routes, often utilizing cascade reactions under conditions like ultrasonication, is also a growing trend for creating heterocyclic structures that might incorporate or be derived from acetylated precursors. rsc.org
The table below summarizes some novel synthetic approaches involving this compound and its derivatives.
| Starting Material(s) | Reagent(s) | Product Type | Research Focus |
| Urea/Thiourea Derivatives | This compound | N- or S-acetylated compounds | Selective functionalization researchgate.net |
| Aliphatic Thiols | This compound | Ethanethioates | Thioester synthesis researchgate.net |
| Aniline Derivatives | Multi-step synthesis | 3-Acetyl-Indole Derivatives | Bioactive molecules for PET imaging acs.org |
| Polycaprolactone | Iodosilanes | Acyl Iodide Intermediates | Polymer functionalization researchgate.net |
| Ethyl Nitroacetate, Aldehyde | DABCO (catalyst), Ultrasonication | Isoxazole Derivatives | Metal-free cascade reactions rsc.org |
Exploration of New Catalytic Systems Utilizing this compound in Organic Synthesis
This compound is a cornerstone intermediate in several large-scale industrial carbonylation processes. Emerging research aims to discover and optimize new catalytic systems that leverage the unique reactivity of this compound for a wider range of organic transformations.
The most prominent example is the carbonylation of methanol (B129727) to produce acetic acid. In the rhodium-catalyzed Monsanto process and the more recent iridium-catalyzed Cativa process, this compound is a key intermediate. libretexts.orgacs.org In the Cativa process, research has focused on using promoters, such as carbonyl complexes of ruthenium, tungsten, and indium, to accelerate the reaction. acs.org These promoters function by abstracting an iodide ligand from the iridium center, which facilitates the coordination of carbon monoxide and subsequent migratory insertion to form the acetyl group. acs.org This demonstrates a sophisticated strategy to enhance the efficiency of an this compound-mediated catalytic cycle.
Beyond acetic acid synthesis, new catalytic applications are being explored. Hypervalent iodine compounds, which share reactivity principles with this compound, are being employed as environmentally benign, metal-free catalysts for various oxidative functionalizations. rsc.org These systems can facilitate the formation of C-N, C-O, and C-C bonds under mild conditions. rsc.org Another green catalytic system that has gained attention is the combination of molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com This system has proven effective for synthesizing a variety of heteroatom-containing compounds, such as quinoxalines and α-ketoamides, through one-pot oxidation and cyclization processes. mdpi.com While not directly using pre-formed this compound, these catalytic cycles often involve in-situ generated acetyl or related acyl species in the presence of an iodide source.
The development of catalytic systems for the Mitsunobu reaction also presents an interesting parallel. Research into recyclable azo reagents has shown that organocatalysts can be generated in situ through aerobic oxidation, highlighting a move towards more sustainable catalytic processes that could be adapted for this compound-involved reactions. researchgate.net
The table below highlights key features of catalytic systems involving iodide species.
| Catalytic Process | Catalyst System | Role of Iodide/Acetyl Iodide | Research Advancement |
| Cativa Process | Iridium/Iodide with Promoters (e.g., Ru, In) | This compound is a key intermediate in the catalytic cycle for acetic acid synthesis. | Use of promoters to accelerate iodide abstraction and CO insertion. acs.org |
| Oxidative Functionalizations | Hypervalent Iodine Compounds | Act as metal-free catalysts for bond formation. | Development of environmentally friendly catalytic reagents. rsc.org |
| Quinoxaline Synthesis | I₂/DMSO | Iodine acts as a catalyst, DMSO as an oxidant. | Green, one-pot synthesis of heterocyclic compounds. mdpi.com |
| Monsanto Process | Rhodium/Iodide | This compound is formed and reacts with methanol. | Foundational industrial carbonylation process. libretexts.org |
Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation
A deep understanding of reaction mechanisms is critical for optimizing existing processes and designing new ones. Advanced spectroscopic techniques are now providing unprecedented, real-time insights into the complex reaction pathways involving this compound.
In the study of the Cativa process, in situ and high-pressure infrared (HPIR) spectroscopy have been indispensable. acs.org These techniques allow researchers to observe the catalyst's resting state, which was identified as an iridium-methyl complex, [Ir(CO)₂I₃Me]⁻. acs.org By monitoring the reaction under high pressure, scientists could identify key intermediates and determine how promoters accelerate the carbonylation step. The use of high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy further corroborated these findings, helping to characterize transient species like [Ir(CO)₃I₂Me] that are crucial for the catalytic cycle but exist for only a short time. acs.org
The application of specialized NMR techniques is a burgeoning field for mechanistic studies. For instance, methods involving sequential light-on and light-off sequences are being developed to probe light-dependent pathways and intermediates in photocatalytic reactions. uni-regensburg.de While not yet widely applied to this compound specifically, these innovative approaches, such as FlowNMR, could be adapted to study the kinetics and mechanisms of its reactions in real-time with high resolution. uni-regensburg.de The broader field of organic chemistry is increasingly relying on a suite of spectroscopic methods (UV, IR, NMR, Mass Spectrometry) to identify and characterize reaction intermediates and final products, providing a clearer picture of complex mechanistic pathways. bbhegdecollege.com
These advanced methods offer a significant leap forward from traditional analytical techniques, enabling the direct observation of species and events that were previously only inferred.
| Spectroscopic Technique | Application in Iodide/Acyl Chemistry | Key Insights Provided |
| In Situ High-Pressure IR (HPIR) | Studying the Cativa carbonylation process. | Identification of catalyst resting state and promoter-induced intermediates. acs.org |
| High-Pressure NMR (HPNMR) | Characterization of transient species in catalysis. | Structural information on short-lived intermediates like [Ir(CO)₃I₂Me]. acs.org |
| FlowNMR | Real-time monitoring of organic reactions. | Potential for high-resolution kinetic and mechanistic analysis of this compound reactions. uni-regensburg.de |
High-Level Computational Refinements for Predictive Modeling of this compound Reactivity
Alongside experimental advances, high-level computational chemistry is becoming an essential tool for predicting and understanding the reactivity of this compound. These theoretical models provide insights that are often difficult or impossible to obtain through experimentation alone.
Ab initio calculations and Density Functional Theory (DFT) are at the forefront of this effort. In the context of the Cativa process, ab initio calculations were used to support the proposed mechanism. They confirmed that the migratory CO insertion is significantly faster (a lowering of the activation energy by 20 kJ mol⁻¹) in the promoter-generated intermediate compared to the catalyst's resting state, explaining the observed rate enhancement. acs.org Computational studies have also been instrumental in elucidating the mechanism of reactions like the Baddeley reaction, an aliphatic Friedel–Crafts-type transformation where an acylium ion (closely related to this compound's reactive form) acts as a hydride acceptor. acs.org
Emerging computational tools aim to automate the exploration of complex chemical reaction networks. Algorithms can now map out vast networks of potential intermediates and transition states, which is too demanding to do manually. nih.gov By combining these exploration algorithms with increasingly accurate electronic structure methods like DFT, researchers can refine the predicted energies and structures to achieve higher fidelity models. nih.gov This approach allows for the systematic and reproducible elucidation of catalytic cycles. nih.gov
Furthermore, refinements in computational methods, such as the "Nano-LEGO" approach, are making it possible to predict the geometric structures of large molecules with an accuracy approaching that of more computationally expensive methods. acs.org Such tools are crucial for accurately modeling the substrates and transition states in reactions involving this compound derivatives. As machine learning models become more integrated into chemical sciences, the ability to predict the regio- and site-selectivity of organic reactions with high accuracy is rapidly improving, offering a powerful predictive tool for synthesis planning. rsc.org
| Computational Method | Application Area | Scientific Contribution |
| Ab Initio Calculations | Mechanistic study of the Cativa process. | Quantified the energetic favorability of the promoter-assisted pathway. acs.org |
| Density Functional Theory (DFT) | Elucidation of the Baddeley reaction mechanism. | Supported the role of the acylium ion as a hydride abstractor. acs.org |
| Automated Reaction Network Exploration | General mechanistic investigation. | Enables systematic and unbiased discovery of complex catalytic cycles. nih.gov |
| Refined Structural Prediction (Nano-LEGO) | Accurate geometry of large molecules. | Provides highly accurate structural parameters for predictive modeling. acs.org |
Q & A
Q. What novel applications of this compound are emerging beyond acetic acid synthesis?
- Advanced Synthesis :
- Acetylide Formation : React with terminal alkynes (HC≡CR) to generate alkynyl iodides. Monitor regioselectivity via NOESY .
- Pharmaceutical Intermediates : Use in Friedel-Crafts acylations of heterocycles (e.g., indoles). Optimize Lewis acid catalysts (e.g., ZnI₂) .
- Challenges : Address competing hydrolysis by using molecular sieves or ionic liquid solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
